molecular formula C16H22BrN3O2 B2965897 4-((2-bromobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034358-34-2

4-((2-bromobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Cat. No. B2965897
CAS RN: 2034358-34-2
M. Wt: 368.275
InChI Key: UBHCNWNNLWVSMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-((2-bromobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide” is likely a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals and other biologically active compounds . The compound also contains a benzamido group, which could potentially contribute to its biological activity .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography . These techniques can provide detailed information about the positions of atoms in the molecule and the nature of their bonds .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its functional groups. The amide group could potentially undergo hydrolysis, and the bromine atom could potentially be involved in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the polar amide group could enhance its solubility in polar solvents .

Scientific Research Applications

Antidopaminergic Properties and Potential Antipsychotic Agents

  • Research into similar benzamide derivatives, such as (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, has shown potential antipsychotic properties by demonstrating preferential inhibition of hyperactivity components in behavioral syndromes, indicating a lower tendency to induce extrapyramidal side effects at antipsychotically effective doses. These findings support further investigations into dopamine D-2 mediated responses and receptor binding studies, both in vitro and in vivo (Högberg et al., 1990).

Cytotoxic Activity in Cancer Research

  • Carboxamide derivatives of benzo[b][1,6]naphthyridines and similar compounds have demonstrated potent cytotoxic activity against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. Some derivatives showed significant in vivo antitumor activity, suggesting their potential as chemotherapeutic agents (Deady et al., 2003).

GPR35 Agonist Development

  • The development of potent and selective GPR35 agonists, such as 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, highlights the utility of bromo- and methoxybenzamido derivatives in studying orphan G protein-coupled receptors. These compounds facilitate the exploration of receptor pharmacology and could lead to new therapeutic targets (Thimm et al., 2013).

Synthesis and Characterization of Tritium Labeled Compounds

  • The synthesis and characterization of tritium-labeled compounds, including those with benzamide functionality, are crucial for pharmacological studies. Such research aids in understanding the distribution and interaction of potential therapeutic agents within biological systems (Hong et al., 2015).

properties

IUPAC Name

4-[[(2-bromobenzoyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrN3O2/c1-19(2)16(22)20-9-7-12(8-10-20)11-18-15(21)13-5-3-4-6-14(13)17/h3-6,12H,7-11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHCNWNNLWVSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.